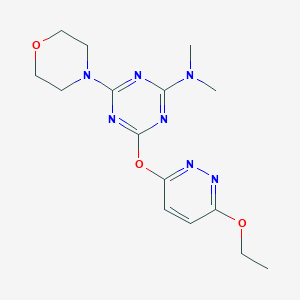

![molecular formula C18H26N2 B5262151 1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5262151.png)

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, can be achieved through various methods. One common approach involves the use of palladium-catalyzed cyclization reactions. For instance, a palladium-catalyzed cyclization reaction can couple two carbons of a propargyl unit with various diamine components to provide the desired piperazine product with high regio- and stereochemical control . Another method involves the use of a base-free Pd(DMSO)2(TFA)2 catalyst, which enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, a practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products due to its operational simplicity and the conveniently available reactants .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents, such as alkyl halides or acyl chlorides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are used as building blocks for the synthesis of various drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . Additionally, piperazine compounds have been studied for their anticancer, antimicrobial, and antioxidant properties . In the field of catalysis, piperazine-based ligands and metal complexes have been employed in various catalytic processes . Furthermore, piperazine derivatives are used in the development of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis .

Mechanism of Action

The mechanism of action of 1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to exert their effects by binding to various receptors and enzymes in biological systems. For example, piperazine compounds can act as anthelmintics by paralyzing worms and facilitating their elimination from the host . This is achieved through interference with the integrity of parasite cells, neuromuscular coordination, or protective mechanisms against host immunity . Additionally, piperazine derivatives can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, to modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can be compared with other similar piperazine derivatives, such as:

Amoxapine: An antidepressant with a piperazine ring structure.

Bifeprunox: An antipsychotic with a piperazine core.

Cyclizine: An antihistamine containing a piperazine ring.

Itraconazole: An antifungal with a piperazine moiety.

Ciprofloxacin: An antibiotic with a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name |

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2/c1-3-17(2)16-20-14-12-19(13-15-20)11-7-10-18-8-5-4-6-9-18/h3-10H,11-16H2,1-2H3/b10-7+,17-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDYYIIJGQJYPN-VJOITTNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CN1CCN(CC1)CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/CN1CCN(CC1)C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

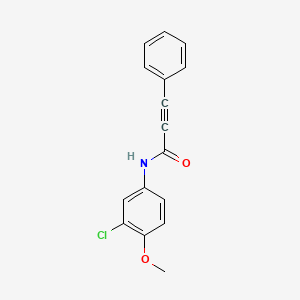

![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5262069.png)

![5-amino-3-{2-[5-(3-chloro-2-methylphenyl)-2-furyl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5262105.png)

![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5262113.png)

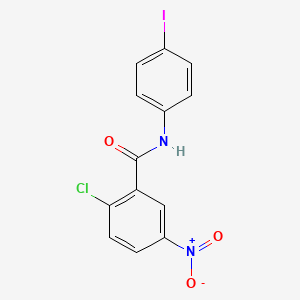

![4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B5262117.png)

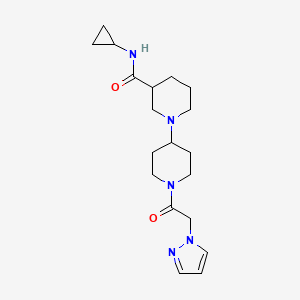

![[1-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopropyl]amine dihydrochloride](/img/structure/B5262131.png)

![N-[(3,4-dichlorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B5262165.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5262175.png)

![5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5262179.png)

![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5262192.png)

![(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5262195.png)